5-Chloro-1-methyl-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

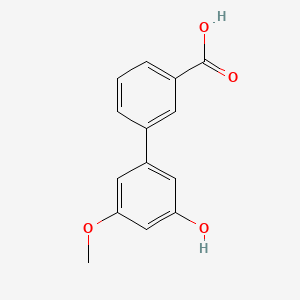

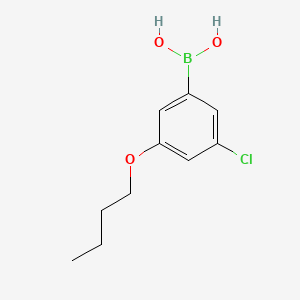

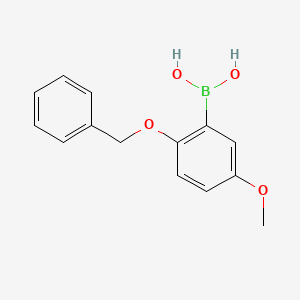

5-Chloro-1-methyl-1H-indazole is a chemical compound . It is a derivative of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Chloro-1-methyl-1H-indazole, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, radical-mediated decarboxylative C (sp 3 )-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, and reactions of N-tosylhydrazones with arynes .

Wissenschaftliche Forschungsanwendungen

Antiarthritic Effects : A study by Bistocchi et al. (1981) investigated derivatives of ethyl-1H-indazole-3-carboxylate, including compounds with substituents at the 5 position, for their potential antiarthritic effects. They found that some indazole derivatives demonstrated antiarthritic effects at doses lower than the toxic ones.

Monoamine Oxidase B Inhibitors : Tzvetkov et al. (2014) discovered that indazole- and indole-carboxamides, including 1-methyl-1H-indazole-5-carboxamide derivatives, act as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B) (Tzvetkov et al., 2014).

Transient Receptor Potential A1 (TRPA1) Antagonists : Rooney et al. (2014) identified 5-(2-chlorophenyl)indazole compound as an antagonist of the TRPA1 ion channel, with modifications at the 6-position of the indazole ring improving in vitro activity (Rooney et al., 2014).

Antispermatogenic Agents : Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, showing potent antispermatogenic activity, including compounds with a chlorobenzyl group at the 1-position of the indazole ring (Corsi & Palazzo, 1976).

Synthesis and Transformations : El’chaninov et al. (2018) explored the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its transformation into 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole (El’chaninov et al., 2018).

Serum Concentrations and Antispermatogenic Activity : Catanese et al. (1977) studied the correlation between the antispermatogenic activity of 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid and its serum and testicular concentrations in rats (Catanese et al., 1977).

Eigenschaften

IUPAC Name |

5-chloro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWQWNSLIXJXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672027 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-indazole | |

CAS RN |

1209268-02-9 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)